Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

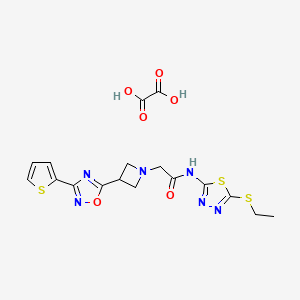

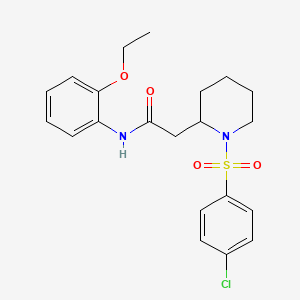

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.422. It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The compound has been involved in the synthesis of benzofuro[3,2‐d]pyrimidines, showing potential antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Aurora Kinase Inhibitor in Cancer Treatment

- Derivatives of this compound, particularly piperidine-4-carboxylic acid derivatives, have shown promise as inhibitors of Aurora A kinase, suggesting a role in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Palladium-Catalyzed CH Functionalization

- It has been used in oxindole synthesis via palladium-catalyzed CH functionalization, highlighting its role in advanced organic synthesis techniques (Magano, Kiser, Shine & Chen, 2014).

Human Beta(3) Agonists

- Phenyl sulfonamides derivatives, including those with a piperidine moiety, have shown biological activity on the human beta(3)-adrenergic receptor, indicating potential applications in treating diseases related to these receptors (Hu et al., 2001).

Anti-Angiogenic and DNA Cleavage Studies

- Piperidine-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Analgesic/Neuroleptic Activity

- N-Butyrophenone prodine-like compounds, including those with a piperidine ring, have shown a combination of analgesic and neuroleptic activity, indicating potential applications in pain management and neurology (Iorio, Reymer & Frigeni, 1987).

Membrane-Bound Phospholipase A2 Inhibitors

- Sulfonamide derivatives, including those with a piperidine structure, have been identified as potent inhibitors of membrane-bound phospholipase A2, suggesting therapeutic potential in conditions like myocardial infarction (Oinuma et al., 1991).

Post-Polymerization α-Functionalization

- The compound has been used in post-polymerization modification methods for α-terminal functionalized polysarcosine, demonstrating its utility in polymer chemistry (Borova et al., 2021).

Mecanismo De Acción

Target of Action

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are known to have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects . .

Mode of Action

Given its structural similarity to other phenylpiperidines, it may interact with its targets in a similar manner, potentially exhibiting central nervous system effects .

Propiedades

IUPAC Name |

phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPMMIZQWXXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)

![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)

![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)